molecular formula C48H28O30 B1257213 Terchebulin CAS No. 132854-40-1

Terchebulin

Cat. No.: B1257213
CAS No.: 132854-40-1
M. Wt: 1084.7 g/mol
InChI Key: XLTUFSWXCLUYIA-UHFFFAOYSA-N
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Description

Terchebulin is a natural product found in Terminalia chebula with data available.

Scientific Research Applications

Anti-Acne Activity

Terchebulin, a compound isolated from Terminalia laxiflora, has been studied for its potential in treating acne. It exhibits antibacterial activity against Propionibacterium acnes, a bacteria implicated in acne formation. This compound showed a minimum inhibitory concentration (MIC) of 125 µg/ml and minimum bactericidal concentration (MBC) of 250 µg/ml. Additionally, it demonstrated significant DPPH radical scavenging activities, suggesting its potential as an anti-acne agent (Muddathir, Yamauchi, & Mitsunaga, 2013).

Applications in Traditional Medicine

This compound is also noted in traditional medicine, particularly in the fruit of Terminalia chebula Retz. High-performance liquid chromatography (HPLC) and capillary electrophoresis have been used to determine the presence of this compound among other components in Terminalia chebula. This fruit is often used in traditional medicinal practices, and the presence of this compound contributes to its therapeutic properties (Juang, Sheu, & Lin, 2004).

Safety and Hazards

A safety assay investigated the toxic effects of T. chebula via in vitro and in vivo along with acute and chronic toxicity tests, which found no adverse reactions and changes in biochemical, morphological and parameters caused by T. chebula (up to 1000 mg/kg body weight dose) .

Future Directions

The current review on T. chebula, which contains Terchebulin, suggests that further studies are expected to investigate the pharmacological potentials and chemical compositions of T. chebula . Improving the extraction and purification technology of tannins from genus Terminalia is an urgent problem to be solved .

Mechanism of Action

Target of Action

Terchebulin, also known as Tirbanibulin, primarily targets Src Kinase and tubulin . Src Kinase is a protein that plays a crucial role in regulating cell growth . Tubulin, on the other hand, is a protein that is essential for the formation of microtubules, which are vital for maintaining cell structure and facilitating cell division .

Mode of Action

this compound interacts with its targets by inhibiting their functions . It acts as a dual inhibitor of Src Kinase and tubulin . By inhibiting Src Kinase, this compound disrupts the normal cell growth process . The inhibition of tubulin prevents the formation of microtubules, thereby affecting cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell growth and division pathway . By inhibiting Src Kinase and tubulin, this compound disrupts this pathway, leading to the inhibition of cell proliferation, survival, angiogenesis, migration, invasion, and metastasis . This is particularly significant in the context of cancer cells, where uncontrolled cell growth and division are common characteristics .

Pharmacokinetics

Drug likeness parameters indicate whether a molecule possesses suitable adme properties

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and division . This results in the suppression of the proliferation, survival, and metastasis of malignant cells . This compound has demonstrated antitumor effects in vitro and in vivo, and has been investigated for its antitumor efficacy in the management of various cancers .

Biochemical Analysis

Biochemical Properties

Terchebulin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, this compound interacts with proteins involved in cellular signaling, modulating their activity and influencing downstream effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to the upregulation of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress. Furthermore, this compound has been shown to affect cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in oxidative stress response, inflammation, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and modulation of gene expression. These effects are dependent on the concentration and duration of exposure to this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, where it can exert its effects. For example, this compound has been shown to accumulate in the liver and kidneys, where it can modulate the activity of enzymes involved in detoxification processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response. These localization patterns are essential for the precise regulation of this compound’s biochemical effects .

Properties

IUPAC Name

4,5,6,14,20,21,22,25,26,27,38,39,40,43,44,55-hexadecahydroxy-2,10,13,16,31,34,46,53-octaoxaundecacyclo[46.7.1.03,8.012,33.015,32.018,23.024,29.036,41.042,51.045,50.049,54]hexapentaconta-1(55),3,5,7,18,20,22,24,26,28,36,38,40,42,44,48(56),49(54),50-octadecaene-9,17,30,35,47,52-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H28O30/c49-12-1-7-18(30(58)25(12)53)19-8(2-13(50)26(54)31(19)59)45(67)78-41-40(77-44(7)66)37-17(73-48(41)70)6-71-42(64)11-4-15(52)28(56)34(62)36(11)72-16-5-10-21-23-24(47(69)76-38(21)29(16)57)22(33(61)35(63)39(23)75-46(10)68)20-9(43(65)74-37)3-14(51)27(55)32(20)60/h1-5,17,37,40-41,48-63,70H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTUFSWXCLUYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C9C(=CC(=C2O)OC2=C(C(=C(C=C2C(=O)O1)O)O)O)C(=O)O8)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H28O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1084.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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